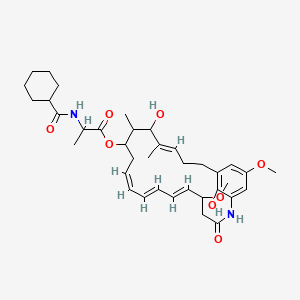

22-O-Methylmycotrienin II

Description

22-O-Methylmycotrienin II is a methylated derivative within the trichothecene family of mycotoxins, a class of sesquiterpenoid compounds produced by fungi such as Fusarium species. These compounds are characterized by a 12,13-epoxytrichothecene core structure, which is critical for their bioactivity, including phytotoxic and cytotoxic effects.

Properties

CAS No. |

98873-82-6 |

|---|---|

Molecular Formula |

C37H52N2O8 |

Molecular Weight |

652.8 g/mol |

IUPAC Name |

[(6E,8E,10Z,16E)-15,24-dihydroxy-5,22-dimethoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C37H52N2O8/c1-24-15-14-18-28-21-30(46-5)22-31(35(28)42)39-33(40)23-29(45-4)19-12-7-6-8-13-20-32(25(2)34(24)41)47-37(44)26(3)38-36(43)27-16-10-9-11-17-27/h6-8,12-13,15,19,21-22,25-27,29,32,34,41-42H,9-11,14,16-18,20,23H2,1-5H3,(H,38,43)(H,39,40)/b7-6+,13-8-,19-12+,24-15+ |

InChI Key |

PEANSLAKPSVOFU-AUESDOCQSA-N |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)OC)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Isomeric SMILES |

CC1C(C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/C1O)\C)OC)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)OC)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Synonyms |

22-O-methylmycotrienin II |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichothecenes are subdivided into four groups (A–D) based on substitutions. 22-O-Methylmycotrienin II belongs to the B-trichothecenes, which include deoxynivalenol (DON), nivalenol (NIV), and their acetylated derivatives. Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison of B-Trichothecenes

*Direct data on 22-O-Methylmycotrienin II is scarce; values inferred from structural analogs.

†Solubility in acetonitrile assumed comparable due to shared trichothecene backbone.

‡Storage conditions extrapolated from mycotoxin stability guidelines .

Key Findings:

Regulatory Status : Like other trichothecenes, it likely falls under strict regulatory controls (e.g., PRTR in Japan) and requires certification for research use .

Stability : Similar to other mycotoxins, 22-O-Methylmycotrienin II is presumed to require cold storage (0–6°C) to prevent degradation .

Research Implications and Gaps

While 22-O-Methylmycotrienin II shares core features with well-studied trichothecenes, its unique methylation may confer distinct biological activities. For example:

- Toxicity : Methylation could reduce acute toxicity by altering binding to ribosomes, a common target of trichothecenes.

- Analytical Challenges : Detection methods (e.g., LC-MS) optimized for DON or NIV may require modification to account for the methyl group’s impact on ionization efficiency.

Further studies are needed to validate these hypotheses and establish precise data on its pharmacokinetics and environmental persistence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 22-O-Methylmycotrienin II, and how can researchers validate the purity and structural integrity of the compound?

- Methodological Answer : Synthetic routes should be documented with step-by-step protocols, including reagents, catalysts, and reaction conditions (e.g., temperature, solvent systems). Validation requires:

- Purity : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

- Structural integrity : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

Q. Which spectroscopic techniques are most effective for characterizing 22-O-Methylmycotrienin II, and how should data interpretation be approached to avoid misassignment?

- Methodological Answer : Prioritize a multi-technique approach:

- NMR : Use DEPT-135 and HSQC for carbon hybridization analysis.

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., methyl ester at ~1700 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. What in vitro bioactivity screening models have been utilized for this compound, and what statistical validation methods ensure result reliability?

- Methodological Answer : Common models include:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) with MIC/MBC endpoints.

- Cytotoxicity : MTT/XTT assays against mammalian cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data across different studies involving 22-O-Methylmycotrienin II?

- Methodological Answer : Conduct a systematic review with meta-analysis:

Literature Screening : Apply PRISMA guidelines to identify studies with comparable experimental conditions (e.g., pH, temperature, cell lines) .

Heterogeneity Analysis : Use I² statistics to quantify variability; subgroup analyses can isolate confounding factors (e.g., solvent differences) .

Triangulation : Validate findings via orthogonal assays (e.g., isothermal titration calorimetry vs. SPR for binding affinity) .

Q. What experimental strategies are employed to study the compound's mechanism of action, considering potential off-target effects?

- Methodological Answer :

- Target Deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing in resistant vs. susceptible strains .

- Off-Target Profiling : Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions .

- Controls : Include isoform-specific inhibitors and wild-type vs. mutant models to confirm specificity .

Q. How can structure-activity relationship (SAR) studies be optimized for 22-O-Methylmycotrienin II derivatives using computational chemistry tools?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., mycobacterial enoyl reductase) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity .

- Validation : Perform leave-one-out cross-validation and external test sets (R² > 0.7 acceptable) .

Data Presentation and Reproducibility Guidelines

- Experimental Documentation : Follow Beilstein Journal standards: detailed synthesis protocols in the main text, extended characterization data (e.g., NMR spectra) in supplementary files .

- Ethical Reporting : Disclose all synthetic yields, failed attempts, and optimization steps to avoid publication bias .

- Data Availability : Deposit raw spectral data in public repositories (e.g., Zenodo) with DOI links for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.